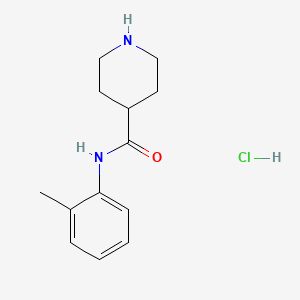![molecular formula C10H13ClN2 B1466715 1-[(3-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1479562-08-7](/img/structure/B1466715.png)
1-[(3-Chlorophenyl)methyl]azetidin-3-amine
Overview
Description
“1-[(3-Chlorophenyl)methyl]azetidin-3-amine” is a chemical compound with the molecular formula C16H17ClN2 . It belongs to the class of azetidines, which are four-membered heterocycles consisting of nitrogen and carbon atoms .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the use of aza-Michael addition . The starting compound, such as (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring attached to a 3-chlorophenylmethyl group . The exact structure can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Mechanism of Action
1-(3-Chlorophenyl)methylazetidin-3-amine is a heterocyclic compound with a nitrogen atom in the ring structure. The nitrogen atom is an electron-rich center, which can act as an electron donor or acceptor. The nitrogen atom can interact with other molecules, such as enzymes and other proteins, to form hydrogen bonds. These interactions can affect the activity of the enzyme or protein. In addition, the nitrogen atom can form covalent bonds with other molecules, such as nucleic acids, to form complexes. These complexes can also affect the activity of the enzyme or protein.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)methylazetidin-3-amine has been studied for its potential applications in medicinal chemistry. The compound has been shown to interact with enzymes and proteins, which can affect their activity. In addition, the compound has been shown to interact with nucleic acids, which can form complexes and affect their activity. The compound has also been shown to affect the activity of various receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Chlorophenyl)methylazetidin-3-amine in laboratory experiments include its availability, ease of synthesis, and low cost. The compound is readily available from chemical suppliers and can be easily synthesized in the laboratory. In addition, the compound is relatively inexpensive, which makes it an attractive choice for laboratory experiments.
The limitations of using 1-(3-Chlorophenyl)methylazetidin-3-amine in laboratory experiments include its potential toxicity and instability. The compound is known to be toxic in high concentrations, and it is also known to be unstable in the presence of light and heat. Therefore, it is important to handle the compound with care and to store it in a dark, cool place.
Future Directions
1-(3-Chlorophenyl)methylazetidin-3-amine has potential applications in medicinal chemistry. Potential future directions for research include further investigation of the compound’s interactions with enzymes and proteins, as well as its effects on various receptors. In addition, further research could be conducted on the synthesis of new heterocyclic compounds from the compound. Finally, further research could be conducted on the potential toxicity and instability of the compound.
Scientific Research Applications
1-(3-Chlorophenyl)methylazetidin-3-amine is used in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiazoles, and oxazoles. These compounds have been extensively studied for their potential applications in medicinal chemistry. For example, 1-(3-chlorophenyl)methylazetidin-3-amine has been used as a starting material in the synthesis of anti-inflammatory agents, antibiotics, and anti-cancer agents. In addition, the compound has been used in the synthesis of other heterocyclic compounds, such as aziridines, which have potential applications in drug discovery.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFJFMBDZTHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)
![n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466637.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)



![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)


![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1466655.png)